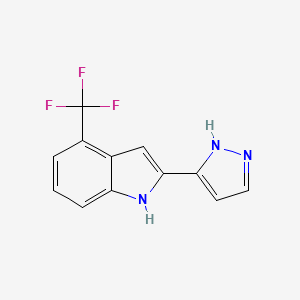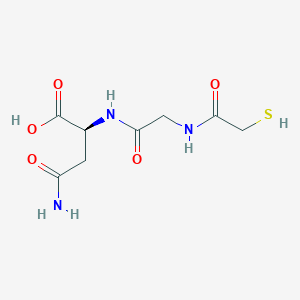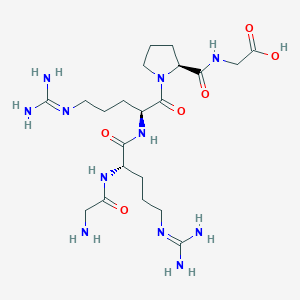![molecular formula C10H12N4O6 B14207314 N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide CAS No. 835627-55-9](/img/structure/B14207314.png)
N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide is an organic compound with a complex structure that includes a hydroxyethyl group, an amino group, and a dinitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide typically involves the reaction of 4-nitroaniline with 2-chloroethanol under basic conditions to form the intermediate 4-[(2-hydroxyethyl)amino]-3,5-dinitrobenzene. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-hydroxyethyl)aniline: Similar structure but lacks the dinitrophenyl group.
4-Amino-N-(2-hydroxyethyl)benzenesulfonamide: Similar hydroxyethyl and amino groups but different functional groups attached to the benzene ring.
Uniqueness
N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide is unique due to the presence of both hydroxyethyl and dinitrophenyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
835627-55-9 |
|---|---|
Fórmula molecular |
C10H12N4O6 |
Peso molecular |
284.23 g/mol |
Nombre IUPAC |
N-[4-(2-hydroxyethylamino)-3,5-dinitrophenyl]acetamide |
InChI |
InChI=1S/C10H12N4O6/c1-6(16)12-7-4-8(13(17)18)10(11-2-3-15)9(5-7)14(19)20/h4-5,11,15H,2-3H2,1H3,(H,12,16) |
Clave InChI |
QKWWBTRMSIPDDX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C(=C1)[N+](=O)[O-])NCCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL](/img/structure/B14207233.png)
![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)
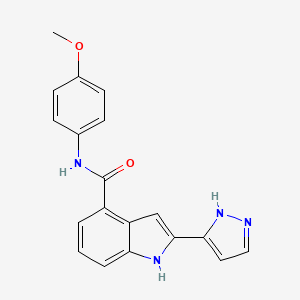
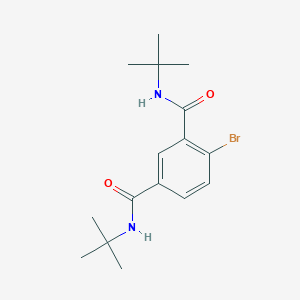
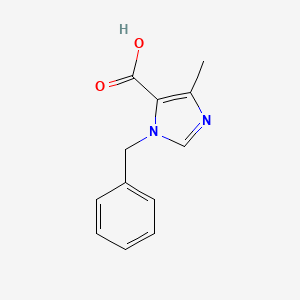
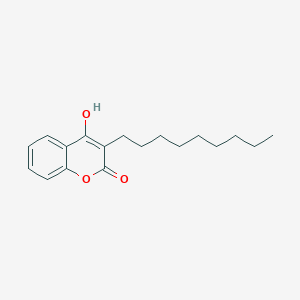
![1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14207272.png)

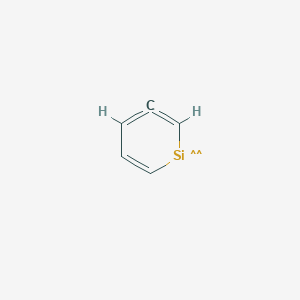
![(2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14207294.png)
